2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
Description
2-Methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is an acetamide derivative featuring a methoxy group (-OCH₃) and a 5-methyl-1,2-oxazole moiety connected via a methylene bridge. The 1,2-oxazole ring is a five-membered heterocycle containing oxygen and nitrogen, known for its role in enhancing pharmacokinetic properties and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-3-7(10-13-6)4-9-8(11)5-12-2/h3H,4-5H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVJFIGFZCAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide typically involves the reaction of 2-methoxyacetamide with a suitable oxazole derivative. One common method involves the use of 5-methyl-1,2-oxazole-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyacetamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its oxazole moiety is known for its biological activity, making it a valuable scaffold in drug discovery.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Analogs
(a) N-(5-Methyl-1,2-Oxazol-3-yl)acetamide ()
- Structure : Lacks the methoxy group and methylene bridge; the acetamide is directly attached to the oxazole ring.
- Molecular Formula : C₆H₈N₂O₂.
- Key Properties : Molecular weight = 140.14; logP = 0.82; polar surface area = 45.3 Ų.
- Significance : Simpler analog with reduced steric bulk, likely exhibiting higher solubility but lower lipophilicity compared to the target compound. The absence of the methoxy group may limit its metabolic stability .
(b) N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]acetamide ()
- Structure : Features a benzisoxazole core (fused benzene and isoxazole rings) with a reactive chloromethyl group.
- Synthesis : Prepared via cyclization of o-hydroxyphenylketoximes, highlighting divergent synthetic routes compared to oxazole-based analogs.
- Significance : The chloromethyl group offers a site for further functionalization, unlike the stable methoxy group in the target compound. The benzisoxazole core may enhance π-π stacking in biological targets but increases molecular rigidity .
Functionalized Acetamide Derivatives
(a) N-[4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl]acetamide ()
- Structure : Incorporates a sulfamoyl (-SO₂NH-) linker between the acetamide and oxazole groups.
- Molecular Formula : C₁₃H₁₄N₄O₄S (e.g., ).
- Key Properties : Higher molecular weight (~429.49) and polar surface area due to the sulfonamide group.
(b) 2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl]Acetamide ()
- Structure: Combines a methoxyphenoxy group with the sulfamoyl-linked oxazole.
- Significance: Demonstrates the versatility of the 5-methyl-1,2-oxazol-3-yl group in multi-functional scaffolds. The methoxy group here is part of a phenoxy moiety, differing from the target’s methoxy-acetamide structure .
Pharmacologically Active Oxazole Derivatives
(a) iCRT3 ()
- Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
- Activity : Wnt/β-catenin pathway inhibitor with demonstrated anti-inflammatory effects in sepsis models.
- Comparison: While structurally distinct (1,3-oxazole vs. The phenethyl and sulfanyl groups in iCRT3 contribute to its unique target interaction .
Key Findings and Implications
Structural Flexibility : The 5-methyl-1,2-oxazol-3-yl group is adaptable to diverse linkers (e.g., methylene, sulfamoyl), enabling tailored pharmacokinetic profiles.
Methoxy Group Impact: In the target compound, the methoxy group likely enhances lipophilicity and metabolic stability compared to non-methoxy analogs like N-(5-methyl-1,2-oxazol-3-yl)acetamide.
Synthetic Accessibility : Benzisoxazole derivatives () require complex cyclization routes, whereas oxazole-based compounds may be synthesized via simpler amidation or sulfonylation reactions.
Pharmacological Potential: Analogous compounds (e.g., iCRT3) demonstrate bioactivity in signaling pathways, suggesting the target compound could be optimized for similar applications.
Biological Activity
2-Methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. 2-Methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 2-Methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating high efficacy against E. coli and S. aureus .
Antifungal Activity
Similar to its antibacterial properties, the compound exhibits antifungal activity as well. Studies have shown that it is effective against several fungal strains.
Table 2: Antifungal Activity of 2-Methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.039 mg/mL |
| Fusarium oxysporum | 0.056 mg/mL |
The antifungal activity is particularly notable against C. albicans, with effective concentrations being comparable to those seen in antibacterial assays .
The biological activity of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide may be attributed to its ability to inhibit key metabolic pathways in microorganisms. The oxazole moiety plays a critical role in binding to target sites within microbial cells, disrupting essential functions such as protein synthesis and cell wall integrity .
Case Studies
A recent study explored the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. The results indicated not only high efficacy but also a favorable safety profile when administered in controlled doses.
Case Study Summary:
- Objective: Evaluate the efficacy of the compound against multi-drug resistant strains.
- Methodology: In vitro testing on isolated strains from clinical samples.
- Findings: Significant reduction in bacterial load was observed with MIC values lower than traditional antibiotics used as controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
